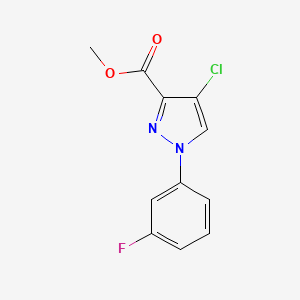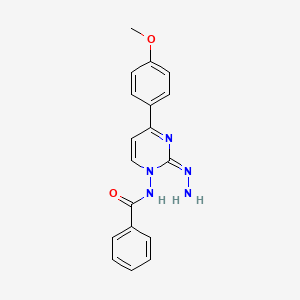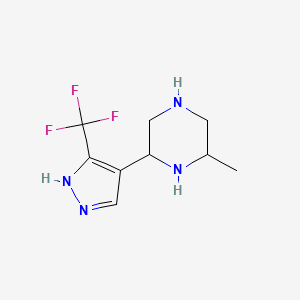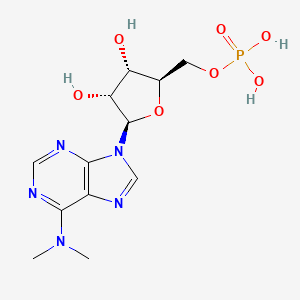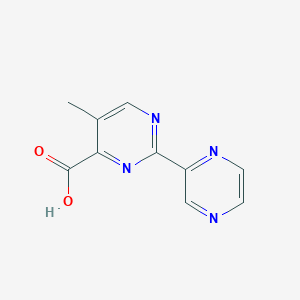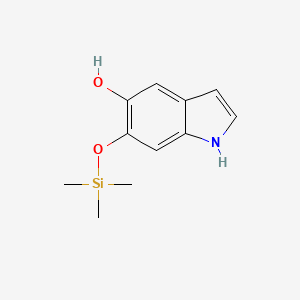
6-((Trimethylsilyl)oxy)-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Trimethylsilyl)oxy)-1H-indol-5-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an indole ring. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is of interest in synthetic chemistry due to its potential reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trimethylsilyl)oxy)-1H-indol-5-ol typically involves the introduction of the trimethylsilyl group to the indole ring. One common method is the use of trimethylsilyl chloride as a silylating agent. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyl ether. The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-((Trimethylsilyl)oxy)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the removal of the trimethylsilyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives. Substitution reactions can result in the formation of new functionalized indole compounds.
Aplicaciones Científicas De Investigación
6-((Trimethylsilyl)oxy)-1H-indol-5-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-((Trimethylsilyl)oxy)-1H-indol-5-ol involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective functionalization and modification of the indole ring. The molecular pathways involved depend on the specific application and the nature of the reactions being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another compound with a trimethylsilyl group, used in similar applications as a protecting group.
2′,6′-dihydroxyacetophenone, bis(trimethylsilyl) ether: A compound with two trimethylsilyl groups, used in synthetic chemistry and biochemical studies.
Uniqueness
6-((Trimethylsilyl)oxy)-1H-indol-5-ol is unique due to the presence of the indole ring, which imparts specific chemical properties and reactivity. The combination of the trimethylsilyl group and the indole ring allows for selective reactions and functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H15NO2Si |
|---|---|
Peso molecular |
221.33 g/mol |
Nombre IUPAC |
6-trimethylsilyloxy-1H-indol-5-ol |
InChI |
InChI=1S/C11H15NO2Si/c1-15(2,3)14-11-7-9-8(4-5-12-9)6-10(11)13/h4-7,12-13H,1-3H3 |
Clave InChI |
DXRRKKQEDTZSHZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(C=C2C=CNC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


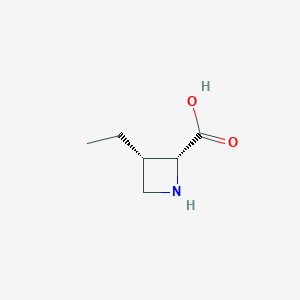
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)
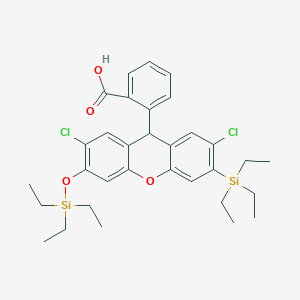

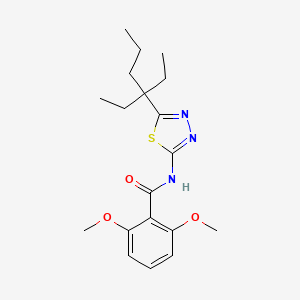

![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
